3-(4-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
3-(4-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
The synthesis of 3-(4-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one typically involves the reaction of 2-aminophenol with benzyl bromide to form 2-(benzyloxy)aniline. This intermediate is then reacted with 4-(benzyloxy)benzyl chloride under basic conditions to yield the target compound . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to facilitate the reaction.
Chemical Reactions Analysis
3-(4-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The benzylic positions can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: Reduction reactions can convert the oxazole ring to its corresponding amine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .
Scientific Research Applications
3-(4-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of anti-inflammatory, anti-tumor, and antimicrobial agents.
Biological Studies: The compound is studied for its interactions with various biological receptors, including enzymes and proteins.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of 3-(4-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets such as enzymes and receptors. The benzoxazole ring allows the compound to bind effectively to biological targets, leading to various pharmacological effects. For example, it can inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
3-(4-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one can be compared with other benzoxazole derivatives such as:
2-(benzyloxy)benzo[d]oxazole: Similar in structure but lacks the additional benzyl group, leading to different biological activities.
2-(4-chlorobenzyl)benzo[d]oxazole: Contains a chlorobenzyl group instead of a benzyloxy group, which can alter its pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for medicinal chemistry research .
Properties
IUPAC Name |
3-[(4-phenylmethoxyphenyl)methyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c23-21-22(19-8-4-5-9-20(19)25-21)14-16-10-12-18(13-11-16)24-15-17-6-2-1-3-7-17/h1-13H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNFJOLAYXICAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CN3C4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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